N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide
Overview
Description
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide, also known as BDQ, is a promising new drug candidate for the treatment of tuberculosis. It belongs to the class of diarylquinolines and has shown potent antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Mechanism of Action
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide targets the mycobacterial ATP synthase, which is essential for the production of ATP in Mycobacterium tuberculosis. This compound binds to the c-ring of the ATP synthase and inhibits its activity, leading to a decrease in ATP production and ultimately cell death. This compound has a unique mechanism of action compared to other drugs used for the treatment of tuberculosis, making it a promising candidate for the development of new tuberculosis treatments.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical studies and clinical trials. It has also been shown to have a long half-life, allowing for once-daily dosing. This compound has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, including strains resistant to other drugs used for the treatment of tuberculosis.
Advantages and Limitations for Lab Experiments
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide has several advantages for use in lab experiments, including its potency against Mycobacterium tuberculosis, its unique mechanism of action, and its minimal toxicity. However, this compound is a relatively new drug, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, this compound is expensive, which may limit its use in some lab settings.
Future Directions
There are several future directions for the development and use of N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide. One area of research is the development of new formulations of this compound that can be administered through alternative routes, such as inhalation or injection. Another area of research is the evaluation of this compound in combination with other drugs for the treatment of tuberculosis. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize dosing regimens and improve treatment outcomes. Finally, there is a need for increased access to this compound in low- and middle-income countries, where the burden of tuberculosis is highest.
Scientific Research Applications
N-benzyl-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its antimycobacterial activity and has shown promising results in preclinical studies. It has also been evaluated in clinical trials and has shown efficacy in the treatment of drug-resistant tuberculosis. This compound is currently approved for use in combination with other drugs for the treatment of multidrug-resistant tuberculosis.
Properties
IUPAC Name |
N-benzyl-3,6-dimethyl-2-phenylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-17-13-14-22-21(15-17)23(25(28)26-16-19-9-5-3-6-10-19)18(2)24(27-22)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUUPBASSJDSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)NCC3=CC=CC=C3)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.